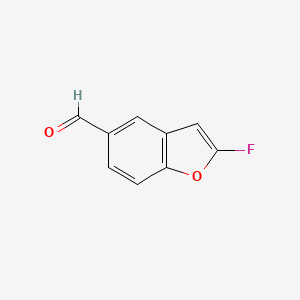
2-Fluorobenzofuran-5-carbaldehyde
Cat. No. B8763822
M. Wt: 164.13 g/mol
InChI Key: ZSYADZWXQDEBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541579B2
Procedure details


A slurry of magnesium powder (219 mg) and iodine (cat) in dry tetrahydrofuran (3 ml) was heated at 50° C. under nitrogen for 20 minutes. 5-Bromo-2-fluoro-1-benzofuran (1.4 g) was dissolved in dry tetrahydrofuran (6 ml). A 1 ml portion of the solution was added to the slurry at 50° C. without stirring. After 30 minutes the rest of the solution was added slowly and the reaction was heated at reflux for 3 hours. The reaction was cooled in an ice/water bath and dimethylformamide (1 ml) was added dropwise maintaining the temperature below 10° C. After 1 hour a mixture of 2N hydrochloric acid (12.5 ml) and brine (12.5 ml) was added. The reaction mixture was extracted using ethyl acetate (3×25 ml). The combined organics were washed with brine and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue applied to a silica cartridge (50 g). This was eluted with cyclohexane, cyclohexane/ethyl acetate (6:1, 5:1 v/v). This gave 2-fluoro-5-formyl-1-benzofuran (376 mg).






Name
brine
Quantity
12.5 mL
Type
solvent
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([F:13])=[CH:10][C:9]=2[CH:14]=1.Cl.[O:16]1CCC[CH2:17]1>[Cl-].[Na+].O.CN(C)C=O>[F:13][C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([CH:17]=[O:16])=[CH:14][C:9]=2[CH:10]=1 |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
219 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)F)C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
brine
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
without stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 1 ml portion of the solution was added to the slurry at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 30 minutes the rest of the solution was added slowly
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in an ice/water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
This was eluted with cyclohexane, cyclohexane/ethyl acetate (6:1, 5:1 v/v)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1OC2=C(C1)C=C(C=C2)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
